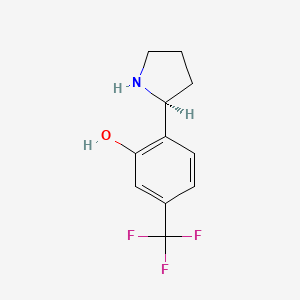![molecular formula C14H17NO B12946543 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by its unique structure, which includes a naphthalene ring fused to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored .
Análisis De Reacciones Químicas
Types of Reactions
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism by which 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s rigid spirocyclic structure enhances its binding affinity and selectivity for these targets, leading to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
- 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane]
- 3,4-dihydro-2H-1,2,4-oxadiazole derivatives
Uniqueness
1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1'-methylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C14H17NO/c1-15-13(16)8-10-14(15)9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3 |
Clave InChI |
KKYLOLUXEYGOON-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC12CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
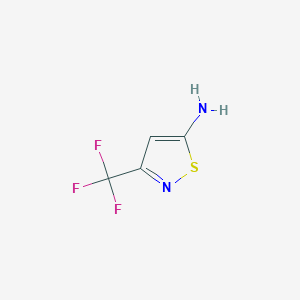
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
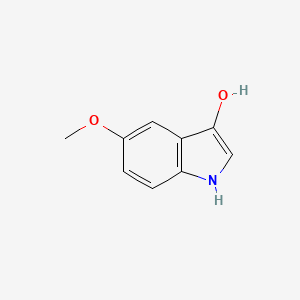

![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
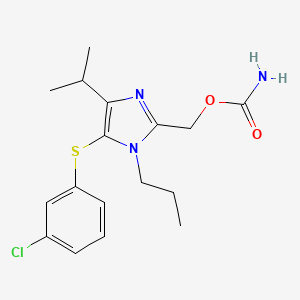
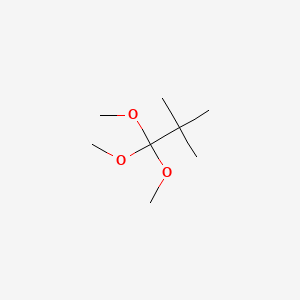

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
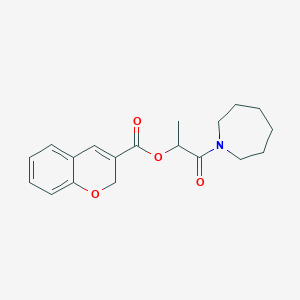
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
